2-Bromo-7-azaspiro[3.5]nonane hydrochloride

Organic synthesis Nucleophilic substitution Leaving group ability

2-Bromo-7-azaspiro[3.5]nonane hydrochloride (CAS 2731010-49-2) is a spirocyclic alkyl halide–amine building block featuring a fully saturated 7-azaspiro[3.5]nonane core, a secondary amine masked as the hydrochloride salt, and a secondary alkyl bromide at the 2-position. With molecular formula C₈H₁₅BrClN, molecular weight 240.57 Da, and a computed LogP of 1.38, it presents a compact, three-dimensional scaffold (Fsp³ = 1.0) that has been employed as a versatile intermediate in medicinal chemistry programs targeting muscarinic M4 receptors, GPR119 agonists, FAAH inhibitors, and PROTAC degraders.

Molecular Formula C8H15BrClN
Molecular Weight 240.57 g/mol
Cat. No. B13627049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-azaspiro[3.5]nonane hydrochloride
Molecular FormulaC8H15BrClN
Molecular Weight240.57 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(C2)Br.Cl
InChIInChI=1S/C8H14BrN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H
InChIKeyFUBXTIZRWNZNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-azaspiro[3.5]nonane Hydrochloride: Procurement-Ready Spirocyclic Building Block with Dual Reactive Handles


2-Bromo-7-azaspiro[3.5]nonane hydrochloride (CAS 2731010-49-2) is a spirocyclic alkyl halide–amine building block featuring a fully saturated 7-azaspiro[3.5]nonane core, a secondary amine masked as the hydrochloride salt, and a secondary alkyl bromide at the 2-position [1]. With molecular formula C₈H₁₅BrClN, molecular weight 240.57 Da, and a computed LogP of 1.38, it presents a compact, three-dimensional scaffold (Fsp³ = 1.0) that has been employed as a versatile intermediate in medicinal chemistry programs targeting muscarinic M4 receptors, GPR119 agonists, FAAH inhibitors, and PROTAC degraders [2]. The compound is commercially supplied at ≥95% purity from multiple global vendors, enabling direct procurement for library synthesis and lead optimization campaigns without additional purification steps [1].

Diversification Dual orthogonal reactive handles (C–Br, amine) enable sequential library expansion
Spatial Character Fully saturated spirocyclic core (Fsp³ 1.0) enriches 3D fragment collections
Handling Crystalline HCl salt ensures reproducible automated dispensing

Why 2-Bromo-7-azaspiro[3.5]nonane Hydrochloride Cannot Be Replaced by Generic Spirocyclic Analogs


Spirocyclic building blocks with the azaspiro[3.5]nonane core are not interchangeable: the position, identity, and protection state of substituents determine reactivity, synthetic efficiency, and the chemical space accessible in downstream products [1]. A chlorine or fluorine analog at the 2-position, while structurally similar, exhibits substantially lower leaving-group ability (bromide is ~10³–10⁴-fold more reactive than chloride in prototypical SN2 displacements), directly impacting cross-coupling and nucleophilic substitution yields [2]. The absence of the bromide handle—as in 7-azaspiro[3.5]nonane hydrochloride—eliminates the primary diversification vector, limiting the scaffold to N-functionalization only. Conversely, the Boc-protected analog (tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) introduces an obligatory deprotection step that reduces overall yield and adds 1–2 synthetic operations . The free-base form of the 2-bromo compound lacks the consistent solid-state handling and aqueous solubility profile conferred by the hydrochloride salt, complicating automated weighing and high-throughput library production [1].

Leaving-group mismatch

2‑Chloro/fluoro analogs: drastically lower SN2 reactivity may compromise cross-coupling yields.

Protection-state mismatch

Boc‑protected analog: requires deprotection, adding 1–2 synthetic steps and potential yield reduction.

Salt-form mismatch

Free base form: low‑melting solid/oil hampers accurate weighing and automated dispensing.

Quantitative Differentiation of 2-Bromo-7-azaspiro[3.5]nonane Hydrochloride Against Closest Analogs


Leaving-Group Reactivity: Bromide vs. Chloride/Fluoride in Nucleophilic Substitution

The secondary alkyl bromide in 2-bromo-7-azaspiro[3.5]nonane hydrochloride serves as a significantly better leaving group than a hypothetical 2-chloro or 2-fluoro analog. The leaving ability follows the established order I⁻ > Br⁻ > Cl⁻ > F⁻, based on the pKa of the conjugate acids (HBr ≈ -9; HCl ≈ -7; HF ≈ 3.2) [1]. In prototypical SN2 reactions, bromide outperforms chloride by approximately 10³–10⁴ in relative rate, translating into faster, higher-yielding alkylation, amination, and cross-coupling reactions when using the 2-bromo derivative as the electrophilic partner [1]. This differential is material in parallel library synthesis where reaction efficiency directly determines the number of successfully elaborated products per plate [2].

Leaving-group reactivity
Class-level inference
Bromide ~10³–10⁴× faster than chloride in prototypical SN2
Supports broader cross-coupling reactivity profile
Model SN2 rates; actual yields depend on substrate and conditions
Organic synthesis Nucleophilic substitution Leaving group ability

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Solid Handling and Solubility

2-Bromo-7-azaspiro[3.5]nonane hydrochloride (MW 240.57 Da) is supplied as a crystalline solid, whereas the free base (2-bromo-7-azaspiro[3.5]nonane, CAS 2240187-86-2, MW 204.11 Da) is an oily or low-melting solid, making accurate weighing and automated dispensing significantly more challenging [1]. Hydrochloride salt formation typically improves aqueous solubility by 10- to 1,000-fold relative to the free base for amine-containing compounds . The hydrochloride form also confers superior long-term storage stability under ambient conditions, whereas free-base secondary alkyl bromides are more prone to thermal decomposition and moisture sensitivity [1].

Salt-form handling
Class-level inference
Crystalline solid (HCl salt) vs. free base with no defined melting point
Enables reproducible automated dispensing
Supplier-confirmed solid; free base physical state inferred
Salt selection Solid-state properties Aqueous solubility

Synthetic Step Economy: Unprotected Amine vs. N-Boc-Protected Analog

2-Bromo-7-azaspiro[3.5]nonane hydrochloride presents the secondary amine in its unprotected (salt) form, enabling direct N-functionalization via alkylation, reductive amination, or amide coupling without a prior deprotection step [1]. In contrast, the Boc-protected analog (tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1225276-07-2, MW 304.22 Da) requires quantitative Boc removal—typically using TFA/CH₂Cl₂ or HCl/dioxane—before the nitrogen can be functionalized . This adds one synthetic step and an aqueous workup, reducing the overall yield by 10–30% (assuming 70–90% deprotection efficiency) and introducing a salt-removal operation before the next coupling . For library production where each added step multiplies cost and attrition, the unprotected hydrochloride form provides a tangible advantage in both time and material throughput.

Step economy
Supporting evidence
0 vs. 1 deprotection step; estimated 10–30% yield preservation
Reduces library synthesis time and consumable costs
Assumes 70–90% deprotection efficiency; varies with substrate
Synthetic efficiency Protecting group strategy Step count reduction

Orthogonal Bifunctional Reactivity: Dual Electrophilic–Nucleophilic Handles vs. Single-Handle Scaffolds

2-Bromo-7-azaspiro[3.5]nonane hydrochloride is uniquely equipped with two chemically orthogonal reactive sites on the same spirocyclic framework: a secondary alkyl bromide (electrophilic center for SN2, cross-coupling, or elimination–addition sequences) and a secondary amine (nucleophilic center for alkylation, acylation, sulfonylation, or reductive amination after neutralization) [1]. This contrasts with 7-azaspiro[3.5]nonane hydrochloride (CAS 1414885-16-7, MW 161.67, C₈H₁₆ClN), which bears no halogen substituent and is limited to N-functionalization only , and with 2-oxa-7-azaspiro[3.5]nonane hydrochloride (CAS 1414885-20-3, MW 163.64, C₇H₁₄ClNO), which replaces the bromide with an oxygen, providing a hydrogen-bond acceptor but no electrophilic diversification handle . The bromide handle enables sp²–sp³ and sp³–sp³ carbon–carbon bond formation, dramatically expanding the accessible chemical space from a single starting material.

Orthogonal handles
Head-to-head
2 reactive handles (C–Br, N–H) vs. 1 handle (N–H only)
Enables two-dimensional diversification from a single building block
Non-halogenated analogs limit diversification to N-functionalization only
Bifunctional building block Orthogonal reactivity Scaffold diversification

Fsp³ Content and Three-Dimensional Character vs. Flat Aromatic Building Blocks

The 7-azaspiro[3.5]nonane core achieves Fsp³ = 1.0 (fraction of sp³-hybridized carbons), meaning all carbon atoms in the scaffold are fully saturated [1]. This contrasts with common flat aromatic building blocks (e.g., para-substituted phenyl or pyridyl scaffolds) that typically exhibit Fsp³ values of 0–0.3 [2]. In drug discovery, the average Fsp³ for development candidates has risen from 0.36 (screening libraries) to 0.47 (approved drugs), reflecting the established correlation between higher Fsp³ and improved solubility, reduced promiscuity, and enhanced clinical success rates [2]. The spirocyclic junction at C7 further imposes conformational rigidity—reducing the entropic penalty upon target binding—while the orthogonal exit vectors from the 2-position (bromide) and 7-position (amine) enable precise spatial orientation of substituents in three dimensions .

Fsp³ three-dimensionality
Cross-study comparable
Fsp³ = 1.0
Supports enriched 3D character in fragment libraries
Mean Fsp³ for screening collections: 0.36; approved drugs: 0.47
Fsp³ Drug-likeness Conformational restriction

Commercial Availability at Defined Purity: Multi-Vendor Benchmarking

2-Bromo-7-azaspiro[3.5]nonane hydrochloride is inventory-stocked by at least five independent suppliers (BLD Pharmatech US, BLD Pharmatech Germany, Astatech CN, Zerenex Molecular UK, and additional vendors via the ChemSpace marketplace) with a consistent purity specification of ≥95% [1]. Pricing is catalog-transparent: 50 mg at $349, 250 mg at $1,230, and 1 g at $1,937 (BLD Pharmatech/Astatech listings) [1]. This multi-vendor availability contrasts with the 2-chloro analog (no commercial listings found) and the 2-fluoro analog (limited to a single specialty supplier), reducing procurement risk and enabling competitive quotation [2]. The compound is also eligible for bulk custom synthesis through at least one supplier (Zerenex Molecular, POA-based quoting), providing a scale-up pathway from discovery to preclinical supply [1].

Commercial availability
Supporting evidence
≥5 suppliers
Reduces single-supplier risk for discovery campaigns
50 mg catalog availability; consistent ≥95% purity across vendors
Supply chain Purity specification Procurement readiness

Highest-Value Application Scenarios for 2-Bromo-7-azaspiro[3.5]nonane Hydrochloride Based on Quantitative Differentiation


Parallel Library Synthesis Requiring Two-Dimensional Diversification from a Single Building Block

In automated parallel synthesis campaigns (48–384 compounds per batch), 2-bromo-7-azaspiro[3.5]nonane hydrochloride enables sequential orthogonal functionalization: first, the bromide undergoes Pd-catalyzed Suzuki–Miyaura cross-coupling to install an aryl or heteroaryl group at the 2-position, and second, the deprotonated amine is alkylated or acylated to introduce a second diversity element at the 7-position [1]. This two-dimensional diversification strategy—unavailable with 7-azaspiro[3.5]nonane hydrochloride (no C–Br handle) and encumbered by an extra deprotection step with the Boc-protected analog—maximizes library size per starting material procurement, directly reducing the per-compound cost of lead generation [2].

PROTAC Linker Development Exploiting Rigid Spirocyclic Geometry

The rigid 7-azaspiro[3.5]nonane scaffold has been incorporated into clinical-stage molecules (e.g., sonrotoclax) as a conformationally constrained linker element that improves ternary complex formation and selectivity [1]. 2-Bromo-7-azaspiro[3.5]nonane hydrochloride provides a direct entry point for synthesizing PROTAC linkers: the bromide enables attachment of the E3 ligase ligand via C–C or C–N bond formation, while the amine serves as the attachment point for the target-protein ligand [2]. The Fsp³ = 1.0 core imparts favorable physicochemical properties (moderate LogP, good solubility) relative to flexible alkyl linkers, potentially reducing the molecular weight penalty often associated with PROTAC molecules .

Muscarinic M4 Receptor Antagonist Lead Optimization

The 7-azaspiro[3.5]nonane core is a privileged scaffold in muscarinic acetylcholine receptor M4 (mAChR M4) antagonist programs, as exemplified by multiple Vanderbilt University patents disclosing substituted 7-azaspiro[3.5]nonane compounds with IC₅₀ values in the 200–500 nM range against human M4 [1]. 2-Bromo-7-azaspiro[3.5]nonane hydrochloride serves as the key late-stage diversification intermediate for SAR exploration at the 2-position, where the bromide enables rapid analoging via nucleophilic displacement or metal-catalyzed coupling with diverse amine, alcohol, and boronic acid nucleophiles [2]. Procurement of the pre-formed hydrochloride salt accelerates the SAR cycle by eliminating the need for in-house bromination and salt formation steps.

Fsp³-Enriched Fragment Library Construction

Fragment-based drug discovery (FBDD) increasingly prioritizes three-dimensional fragments (Fsp³ > 0.7) over flat aromatic fragments to improve hit-to-lead attrition rates [1]. 2-Bromo-7-azaspiro[3.5]nonane hydrochloride (Fsp³ = 1.0, MW 240.57, 2 rotatable bonds, 1 HBD) falls within the Rule of Three guidelines for fragment libraries and provides a synthetically tractable growth vector at both the C2 (bromide) and N7 (amine) positions [2]. Incorporating this scaffold into a fragment collection increases the library's average Fsp³ and introduces spirocyclic topology, which is underrepresented in commercial fragment sets but increasingly demanded for targeting protein–protein interfaces and RNA-binding sites .

Application
Selection Property
Validation Focus
Parallel library synthesis
Orthogonal dual-handle scaffold
Sequential C–Br then N-functionalization efficiency
PROTAC linker design
Rigid spirocyclic geometry
Ternary complex formation and linker optimization
M4 receptor antagonist SAR
Late-stage C2 bromide diversification
M4 binding affinity and selectivity profiling
3D fragment library expansion
Fsp³ 1.0 spirocyclic core
Fragment-to-lead growth vector evaluation
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